5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound you mentioned is a complex organic molecule that contains several interesting substructures, including a furan ring and a pyrimidine ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are common in many biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the furan and pyrimidine rings, along with other functional groups . The exact structure would depend on the specific locations and orientations of these groups within the molecule.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Facile Synthesis Approaches : Research highlights various synthetic pathways for creating pyrimidine derivatives and related compounds. A study detailed a straightforward synthesis of furo[3,4-d]pyrimidine-2,4-diones, showcasing efficient methods for constructing such molecules, potentially applicable to the synthesis of the mentioned compound (De Coen et al., 2015). Another example is the synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives through a three-component reaction in aqueous media without the need for a catalyst, emphasizing a cleaner, more sustainable approach to synthesizing complex heterocycles (Shi & Yao, 2009).
Novel Ring Systems and Antimicrobial Activity : Studies have also explored the creation of new ring systems with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, demonstrating significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Chemical Transformations and Mechanistic Insights : The chemistry of pyrimidines is rich and diverse, with research delving into various transformations and mechanistic insights. For example, the photoinduced oxidative cyclization of specific pyrimidine derivatives has been investigated, providing novel methodologies for synthesizing the furan ring, which could be relevant to the structural framework of the compound of interest (Naya et al., 2008).
Properties
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-24-18-16(20(26)25(2)21(24)27)19(23-17(22-18)15-11-6-12-28-15)29-13-7-10-14-8-4-3-5-9-14/h3-12H,13H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJCUAUNMGVMAU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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